![molecular formula C21H17BrClNO4 B270827 6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270827.png)
6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that belongs to the class of cyclopentanone derivatives. It has been widely used in scientific research for its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer, and viral replication.
Biochemical and physiological effects:
6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One direction is to further study its anti-inflammatory, anticancer, and antiviral properties and explore its potential as a therapeutic agent for various diseases. Another direction is to investigate its catalytic properties and its potential applications in organic synthesis. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a complex process that involves several steps. The first step involves the reaction of 2-chlorophenol with 4-bromophenyl magnesium bromide to form 4-(2-chlorophenoxy)phenylmagnesium bromide. This is followed by the reaction of the resulting compound with 2,3-epoxyhexane to form 2-(4-(2-chlorophenoxy)phenyl)-3-bromohexan-1-ol. The final step involves the reaction of this compound with cyclopentanone in the presence of sodium hydride to form 6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anticancer, and antiviral properties. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications.
Eigenschaften
Produktname |
6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molekularformel |
C21H17BrClNO4 |
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
2-bromo-N-[4-(2-chlorophenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C21H17BrClNO4/c22-18-12-9-13-17(21(26)28-19(13)18)16(12)20(25)24-10-5-7-11(8-6-10)27-15-4-2-1-3-14(15)23/h1-8,12-13,16-19H,9H2,(H,24,25) |
InChI-Schlüssel |
NXFJZRPIIMTORI-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5Cl |
Kanonische SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



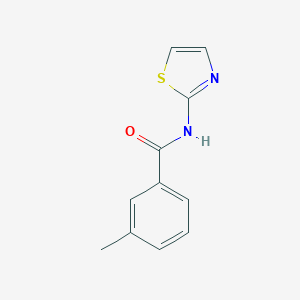
![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)
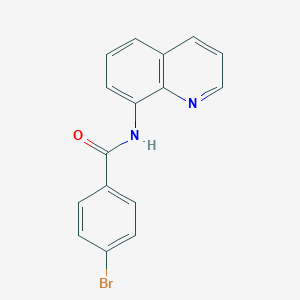
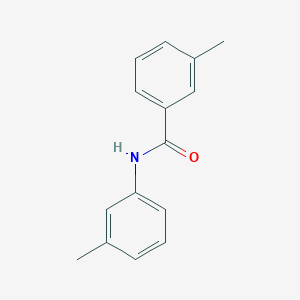
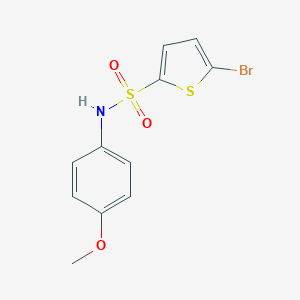
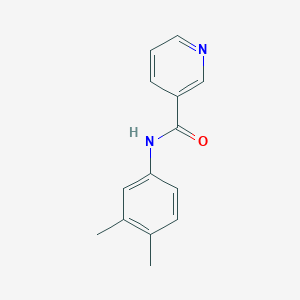
![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
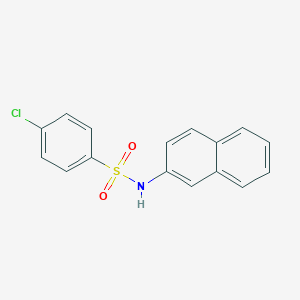
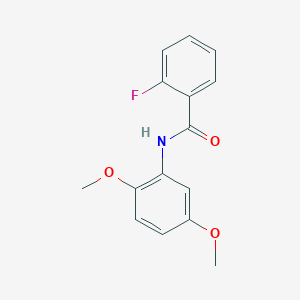
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)
![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide](/img/structure/B270771.png)
![2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B270780.png)